molecular formula C18H17NO2 B092295 1-(Butylamino)anthraquinone CAS No. 129-45-3

1-(Butylamino)anthraquinone

Cat. No. B092295
Key on ui cas rn: 129-45-3
M. Wt: 279.3 g/mol
InChI Key: AHOSCUOPPDQVDR-UHFFFAOYSA-N
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Patent
US04371694

Procedure details

1-Nitroanthraquinone was reacted in DMF at 20° C. with 5 moles n-butylamine for 5 hours. The reaction produced 1-butylamino anthraquinone which was a deep red solid having a melting point of 78° to 79° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9](=[O:19])[C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O.[CH2:20](N)[CH2:21][CH2:22][CH3:23]>CN(C=O)C>[CH2:20]([NH:1][C:4]1[C:17]2[C:16](=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9](=[O:19])[C:8]=2[CH:7]=[CH:6][CH:5]=1)[CH2:21][CH2:22][CH3:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Name
Quantity
5 mol
Type
reactant
Smiles
C(CCC)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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